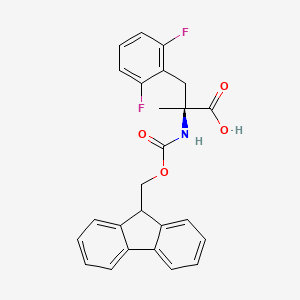
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)-2-methylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H21F2NO4 and its molecular weight is 437,44 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)-2-methylpropanoic acid, commonly referred to as Fmoc-Difluoro-Phenylalanine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a difluorophenyl moiety, and a branched propanoic acid backbone. These structural components contribute to its solubility, reactivity, and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and receptor binding. The fluorenyl group enhances cellular uptake and bioavailability, while the difluorophenyl group may influence the compound's interaction with specific biological targets.
The mechanisms through which this compound exerts its effects can be summarized as follows:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it interacts with proteases and kinases, modulating their activity and potentially affecting cellular signaling pathways.
- Receptor Binding : The fluorenyl moiety facilitates binding to hydrophobic pockets in receptor proteins, enhancing the compound's affinity for its targets. This interaction can lead to altered receptor activity, impacting downstream signaling cascades.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in combating resistant bacterial strains.
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition Study : A study demonstrated that Fmoc-Difluoro-Phenylalanine inhibited the activity of specific serine proteases in vitro. The inhibition was dose-dependent, indicating a potential for therapeutic applications in diseases where these enzymes play a critical role.
- Antimicrobial Efficacy : Another research effort assessed the compound's antimicrobial properties against various bacterial strains. Results indicated significant inhibitory effects on Staphylococcus aureus and other pathogens, highlighting its potential as an antimicrobial agent.
- Antiproliferative Effects : The antiproliferative activity was evaluated using cancer cell lines where it showed promising results in reducing cell viability at low micromolar concentrations. This suggests a potential role in cancer therapy.
特性
IUPAC Name |
(2S)-3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c1-25(23(29)30,13-19-21(26)11-6-12-22(19)27)28-24(31)32-14-20-17-9-4-2-7-15(17)16-8-3-5-10-18(16)20/h2-12,20H,13-14H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIVYBRWULFPFJ-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC=C1F)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=C(C=CC=C1F)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223105-51-8 |
Source


|
| Record name | (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-2,6-difluorophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














